molecular formula C24H30N2O5 B2504396 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 921582-97-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2504396
CAS RN: 921582-97-0
M. Wt: 426.513
InChI Key: QXZNQHPEUKCZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.513. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Characterization

  • Research into the synthesis and characterization of structurally complex molecules like tetrahydrobenzo[b][1,4]oxazepines has shown advancements in synthetic chemistry, particularly in the formation of cyclic and heterocyclic compounds. An example includes the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives using a one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides, offering a versatile method for constructing such frameworks with potential biological activities (Shaabani et al., 2010).

Potential Biological Activities

  • Compounds within the tetrahydrobenzo[b][1,4]oxazepine class have been investigated for various biological activities. For instance, derivatives of similar structures have been explored for their antifungal properties, providing a foundation for the potential antimicrobial application of the specified compound (Yang et al., 2017).

Applications in Material Science

  • The synthesis and structural elucidation of compounds like iodoacetamidotetramethylrhodamine demonstrate the application of complex organic molecules in the development of dyes and materials with unique optical properties. Such research underpins the potential utility of the specified compound in material science or as a molecular probe (Corrie & Craik, 1994).

Potential for Drug Development

  • Structurally related compounds have been synthesized and evaluated for their potential as drug candidates, including their use in the treatment of various diseases. This includes the enantioselective synthesis of metabolites of pharmacological agents, suggesting the possible exploration of the specified compound in drug development and pharmacokinetics (Matsubara et al., 2000).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-16(2)13-26-18-11-10-17(12-21(18)31-15-24(3,4)23(26)28)25-22(27)14-30-20-9-7-6-8-19(20)29-5/h6-12,16H,13-15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZNQHPEUKCZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide

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